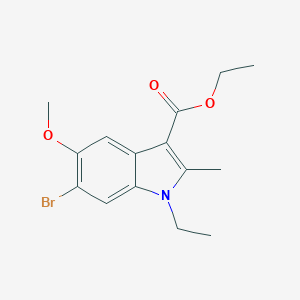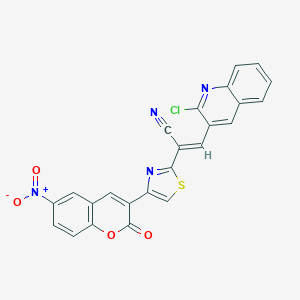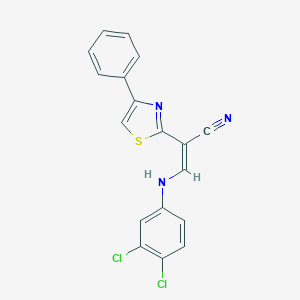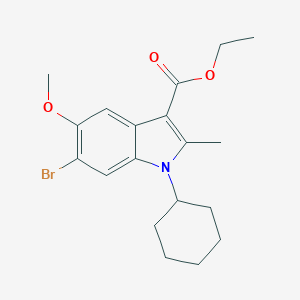![molecular formula C22H24N2O5S B378737 ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 312940-24-2](/img/structure/B378737.png)
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isobutyl group, and a pyrrolidinyl benzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with an appropriate benzoyl chloride, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The final step often involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
Uniqueness
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the isobutyl group and the thiophene ring. These features may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
312940-24-2 |
|---|---|
分子式 |
C22H24N2O5S |
分子量 |
428.5g/mol |
IUPAC名 |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-4-29-22(28)19-15(10-13(2)3)12-30-21(19)23-20(27)14-6-5-7-16(11-14)24-17(25)8-9-18(24)26/h5-7,11-13H,4,8-10H2,1-3H3,(H,23,27) |
InChIキー |
NWNLMXLRPSDMEE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
正規SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B378658.png)
![3-(3,4-dichloroanilino)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378660.png)

![2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B378663.png)
![N-(4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}phenyl)acetamide](/img/structure/B378664.png)
![4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B378665.png)
![2-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B378666.png)



![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B378674.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378677.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B378678.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)
